2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-13-6-11-19-18(12-13)24-21(26-19)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKXNPMLQNKRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-methylbenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects . For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells, or it may interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural variations, molecular weights, and inferred properties of analogous compounds:
Physicochemical Properties
- Melting Points : Sulfamoyl derivatives (e.g., Compound 51, m.p. 266–268°C) exhibit higher melting points than nitro-substituted analogs (e.g., ), likely due to stronger intermolecular hydrogen bonding .
- Crystallography : Orthorhombic crystal systems (e.g., ) and hydrogen-bonded dimers () dominate, influencing stability and formulation design .
Biological Activity
2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, a compound with the chemical formula C23H16ClN5OS and a molecular weight of 445.92 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews various studies that examine its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The structural representation of this compound is critical for understanding its biological interactions. The compound consists of a benzamide core substituted with a chloro group and a benzothiazole moiety, which is known for contributing to biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Induction of apoptosis through p53 activation |
| Similar Benzothiazole Derivative | U-937 | 0.12 - 2.78 | Inhibition of cell proliferation and apoptosis induction |
In particular, the compound has been noted for its ability to induce apoptosis in MCF-7 breast cancer cells by increasing the expression of p53 and activating caspase pathways .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored. Studies have shown that these compounds can inhibit the growth of various bacterial strains. The following table summarizes findings related to the antimicrobial efficacy of similar compounds:
| Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Benzothiazole Analog | E. coli | 16 µg/mL |
These findings suggest that modifications in the benzothiazole structure can enhance antimicrobial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
- DNA Interaction : The structure allows for potential interactions with DNA or RNA, disrupting normal cellular functions.
Case Study 1: Anticancer Efficacy
A study investigating the effects of benzothiazole derivatives on leukemia cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity against both childhood and adult T acute lymphoblastic leukemia cells. The mechanism was primarily through apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Action
Another research effort focused on the antibacterial properties of benzothiazole derivatives showed that modifications leading to increased electron density on the aromatic rings enhanced their antibacterial activity against Gram-positive bacteria like Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step routes:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted benzoic acids under acidic conditions .
- Step 2 : Coupling of the benzothiazole intermediate with a chlorinated benzamide moiety using reagents like benzoyl chloride in pyridine or DMF. Reaction conditions (temperature, solvent, and inert atmosphere) are critical to prevent oxidation of sensitive groups .
- Purification : Recrystallization from methanol or chromatography (e.g., silica gel) ensures high purity. Analytical validation via TLC and NMR is standard .
Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structural integrity and purity?
- Answer :
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, with chloro-substituents and benzothiazole protons showing distinct shifts .
- X-ray Crystallography : SHELX software refines crystal structures, revealing intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that stabilize molecular packing .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the compound interact with biological targets such as enzymes or receptors, and what methodological approaches validate these interactions?
- Answer :
- Mechanistic Studies : The benzothiazole moiety binds to enzyme active sites (e.g., PFOR in anaerobic organisms), disrupting metabolic pathways. Isothermal titration calorimetry (ITC) quantifies binding affinity .
- In Vitro Assays : Enzyme inhibition assays (e.g., P2X7 receptor blockade) use calcium flux measurements to evaluate anti-inflammatory effects. Preclinical models validate reduced inflammatory markers .
- Computational Docking : Molecular dynamics simulations predict binding modes to targets like kinase domains, guided by crystallographic data .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer :
- Assay Standardization : Control variables like buffer pH, incubation time, and cell line specificity (e.g., cancer vs. normal cells) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substitution of chloro vs. methoxy groups) to isolate critical functional groups .
- Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases to identify outliers or methodological biases .
Q. How can the compound’s crystal structure inform drug design and stability studies?
- Answer :
- Hydrogen Bonding Networks : X-ray data reveal N–H⋯N and C–H⋯O interactions that enhance thermal stability and solubility .
- Polymorphism Screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms under varying humidity/temperature conditions .
- Co-Crystallization : Co-formers like succinic acid improve bioavailability by modifying crystal lattice energetics .
Methodological Considerations
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?
- Answer :
- ADME Profiling : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability tests .
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions, critical for dose-response modeling .
- In Vivo Pharmacokinetics : Radiolabeled compound tracking in rodent models measures half-life and tissue distribution .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Answer :
- Analog Synthesis : Modify substituents (e.g., methyl → ethyl on benzothiazole) to assess steric/electronic effects .
- High-Throughput Screening : Test derivatives against kinase panels to identify selectivity profiles .
- QSAR Modeling : Machine learning algorithms correlate molecular descriptors (e.g., logP, polar surface area) with activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
